REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([OH:14])=[CH:6][C:4]1=[O:5])[CH3:2].[N+:15]([O-])([OH:17])=[O:16]>C(O)(=O)C>[CH2:1]([N:3]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([OH:14])=[C:6]([N+:15]([O-:17])=[O:16])[C:4]1=[O:5])[CH3:2]
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Name
|
|
Quantity
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1.09 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(=O)C=C(C2=CC=CC=C12)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Control Type
|
UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The yellow solid which separated
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Type
|
TEMPERATURE
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Details
|
on cooling
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Type
|
FILTRATION
|
Details
|
was filtered off
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Type
|
WASH
|
Details
|
washed well with ethanol m.p. 154°-5° C (decomp)
|
Name
|
|
Type
|
|
Smiles
|
C(C)N1C(=O)C(=C(C2=CC=CC=C12)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |